N-(2-Chlorobenzylidene)-4-cyanoaniline
Description
N-(2-Chlorobenzylidene)-4-cyanoaniline is a Schiff base compound characterized by a 2-chlorobenzylidene group attached to a 4-cyanoaniline backbone. Its synthesis typically involves the condensation of 2-chlorobenzaldehyde with 4-cyanoaniline under acidic or reflux conditions, forming an imine (C=N) linkage . This compound serves as a precursor for diverse derivatives, including chromene-carbonitriles, benzamides, and heterocyclic systems (e.g., pyrimidinones and triazoles) . Its structural features, such as the electron-withdrawing cyano (-CN) and chloro (-Cl) groups, influence its electronic properties, making it relevant in materials science, corrosion inhibition, and medicinal chemistry .
Properties
CAS No. |
41001-51-8 |
|---|---|
Molecular Formula |
C14H9ClN2 |
Molecular Weight |
240.69 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C14H9ClN2/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-8,10H |
InChI Key |
LUTCSCDTGRNEDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorobenzylidene)-4-cyanoaniline typically involves the reaction of 2-chlorobenzaldehyde with 4-cyanoaniline in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is stirred for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration, washed with a suitable solvent, and dried .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure complete reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorobenzylidene)-4-cyanoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: The major products are oxides of the original compound.
Reduction: The major products are the corresponding amine and aldehyde.
Substitution: The major products depend on the substituent introduced during the reaction.
Scientific Research Applications
Chemistry
- Ligand in Coordination Chemistry : N-(2-Chlorobenzylidene)-4-cyanoaniline serves as a ligand to form metal complexes. These complexes can exhibit catalytic properties that are beneficial in various chemical reactions, including oxidation and reduction processes.
- Synthesis of Dyes and Pigments : Due to its chromophoric properties, this compound is utilized in the synthesis of dyes and pigments, contributing to the development of colorants in various industries.
Biology
- Antimicrobial and Antifungal Properties : Research has indicated that this compound possesses antimicrobial and antifungal activities. Studies demonstrate its effectiveness against a range of pathogens, making it a candidate for developing new antimicrobial agents .
- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may protect neuronal cells from oxidative stress-induced damage, indicating potential applications in treating neurodegenerative diseases.
Medicine
- Anti-inflammatory Applications : The compound has been studied for its anti-inflammatory properties. It has shown promise in treating conditions associated with inflammation, potentially offering an alternative to steroidal treatments .
- Drug Development : Its biological activity positions this compound as a candidate for drug development, particularly in creating new therapeutic agents targeting specific diseases.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study investigated the antimicrobial effects of various Schiff bases, including this compound. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
-
Neuroprotective Effects :
- In vitro studies demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress, hinting at possible applications in neuroprotection and treatment of neurodegenerative disorders.
-
Anti-inflammatory Research :
- Clinical trials have explored the efficacy of this compound in reducing inflammation markers in animal models, supporting its use as a non-steroidal anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-(2-Chlorobenzylidene)-4-cyanoaniline involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and enzymes. These interactions can lead to changes in the activity of the target molecules, resulting in the observed biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations :
- Substitution of the benzylidene group (e.g., with tetrachloroallylidene) enhances electrophilicity, enabling diverse reactivity in heterocyclic synthesis .
- The cyano group in N-(2-Chlorobenzylidene)-4-cyanoaniline improves thermal stability compared to acetyl-substituted analogues, as seen in corrosion inhibition studies .
Key Observations :
- The 2-chlorobenzylidene moiety enhances selectivity for prostate and ovarian cancer cells, though β-carboline derivatives generally show superior potency .
- Cyano substitution may reduce broad-spectrum cytotoxicity compared to hydroxyl or dimethylamino groups in analogous structures .
Corrosion Inhibition Properties
Schiff bases with 2-chlorobenzylidene groups demonstrate notable corrosion inhibition on carbon steel in acidic environments:
| Compound Name | Inhibition Efficiency (%) | Medium | Reference |
|---|---|---|---|
| This compound | 85–92 | 1M HCl | |
| N-(2-Chlorobenzylidene)-4-acetylaniline | 78–88 | 1M HCl + NaCl |
Key Observations :
- The cyano group enhances adsorption on metal surfaces via stronger electron-withdrawing effects, improving inhibition efficiency over acetyl-substituted analogues .
- Both compounds act as mixed-type inhibitors, forming protective films through π-electronic interactions with the steel surface .
Crystallographic and Conformational Features
Crystal structures of related compounds reveal critical conformational differences:
Key Observations :
Biological Activity
N-(2-Chlorobenzylidene)-4-cyanoaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, antifungal, and potential anticancer activities, alongside relevant research findings and case studies.
Chemical Structure and Properties
This compound is a Schiff base formed from 2-chlorobenzaldehyde and 4-cyanoaniline. Its structural formula can be represented as follows:
This compound features a cyano group (-C≡N) and a chloro substituent on the aromatic ring, which significantly influences its biological activity.
Antimicrobial Activity
Research has shown that Schiff bases, including this compound, exhibit notable antimicrobial properties. A study evaluated the antimicrobial efficacy of various N-substituted phenyl compounds against common pathogens:
- Tested Pathogens : Staphylococcus aureus, Escherichia coli, Candida albicans
- Results : The compound demonstrated effective inhibition against Gram-positive bacteria, particularly S. aureus, while showing moderate activity against C. albicans and lower effectiveness against Gram-negative bacteria like E. coli .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 µg/mL |
| Escherichia coli | 62.5 µg/mL |
| Candida albicans | 40 µg/mL |
These results indicate the potential of this compound as a candidate for developing new antimicrobial agents.
Antifungal Activity
The antifungal properties of this compound were further explored in a study focusing on its efficacy against various fungal strains. The results indicated that:
- The compound effectively inhibited the growth of Candida species, with an IC50 value comparable to established antifungal agents .
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties. A recent investigation into its mechanism of action revealed that it could inhibit specific cancer cell lines by inducing apoptosis. The study highlighted:
- Mechanism : The compound interacts with cellular targets involved in cell cycle regulation and apoptosis pathways.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
The findings suggest that the compound may serve as a lead structure for developing novel anticancer therapies .
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds, providing insights into structure-activity relationships (SAR):
- Study on Chloroacetamides : A comparative analysis showed that derivatives with halogenated phenyl rings exhibited enhanced lipophilicity and biological activity, suggesting that similar modifications could improve the efficacy of this compound .
- QSAR Analysis : Quantitative structure-activity relationship (QSAR) models indicated that substituents on the phenyl ring significantly affect antimicrobial potency, supporting further optimization of this compound for enhanced activity .
Q & A
Q. What are the common synthetic routes for preparing N-(2-Chlorobenzylidene)-4-cyanoaniline, and how is reaction progress monitored?
The compound is typically synthesized via Schiff base condensation between 2-chlorobenzaldehyde and 4-cyanoaniline. A method involves refluxing equimolar amounts of the aldehyde and amine in a polar aprotic solvent (e.g., DMF) with a base like cesium carbonate to deprotonate the aniline. The reaction is monitored by TLC, and intermediates are characterized by NMR. The downfield shift of the imine NH proton (δ ~9.7–9.8 ppm) confirms successful condensation due to conjugation with the nitro or cyano groups .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Key techniques include:
- FTIR : To identify the C≡N stretch (~2220 cm) and imine C=N stretch (~1600 cm).
- NMR : The imine proton appears as a singlet at δ ~8.5–9.8 ppm, while aromatic protons show splitting patterns consistent with substituent positions.
- Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
Q. How does the electronic nature of substituents influence the reactivity of 4-cyanoaniline derivatives in electrophilic reactions?
Electron-withdrawing groups (e.g., -CN) deactivate the aromatic ring, directing electrophilic substitution to specific positions. For example, bromination of 4-cyanoaniline under electrochemical conditions yields para-substituted products with high efficiency (83% GC yield) due to the -CN group’s meta-directing effect. Reaction optimization requires adjusting potentials and electrolyte composition to minimize side reactions .
Advanced Research Questions
Q. What crystallographic strategies resolve ambiguities in the molecular packing of this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is standard. For enantiopure samples, Flack’s parameter is preferred over Rogers’ to avoid false chirality-polarity indications in near-centrosymmetric structures. Weak intermolecular interactions (C–H⋯N, C–H⋯π) stabilize the crystal lattice, as seen in analogous Schiff bases .
Q. How do dissolved organic matter (DOM) components affect the environmental transformation of 4-cyanoaniline derivatives?
DOM inhibits photochemical degradation via triplet-state quenching. For 4-cyanoaniline, inhibitory effects (measured as IF) sharply decrease at DOM concentrations >0.5–1.0 mg C/L due to competitive light absorption. However, at higher DOM levels (>1.5 mg C/L), IF increases, likely due to DOM acting as a photosensitizer. Methodologically, HPLC with UV detection is used to track degradation kinetics under controlled DOM isolates (e.g., SRHA, PLFA) .
Q. What advanced computational tools aid in metabolite identification for 4-cyanoaniline-based compounds?
Isotope-enriched metabolites are analyzed using software like Spectral Simplicity, which generates theoretical mass spectra for partially labeled compounds. The "FuzzyFit" algorithm correlates experimental and theoretical isotope patterns, reducing formula candidates by 90%. This approach identified six novel metabolites of 4-cyanoaniline, including acylated conjugates, which traditional methods missed .
Q. How are contradictions in crystallographic data addressed during refinement?
Discrepancies in thermal parameters or occupancy factors require iterative refinement using SHELXL. For twinned or pseudo-symmetric crystals, the Hooft/Y statistic or Bayesian methods validate the correct space group. In cases of disorder, constraints (e.g., SIMU, DELU) and multi-component modeling improve accuracy .
Methodological Considerations
Q. What experimental design optimizes electrochemical halogenation of 4-cyanoaniline derivatives?
A one-pot protocol using a divided cell (Pt anode, Ni cathode) with NaX (X = Br, I) in acetonitrile/water (4:1) achieves high yields. Key parameters:
Q. How is the inhibitory role of DOM quantified in photodegradation studies?
The inhibition factor (IF) is calculated as , where and are degradation rate constants with and without DOM. UV-Vis spectroscopy coupled with pseudo-first-order kinetics modeling is used. DOM isolates are characterized by SUVA and E2/E3 ratios to correlate aromaticity with inhibitory capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
